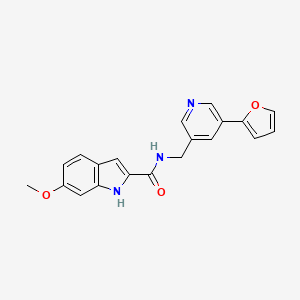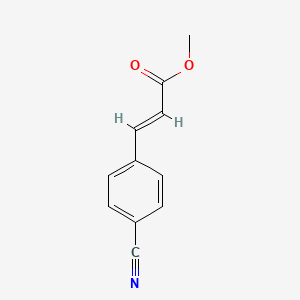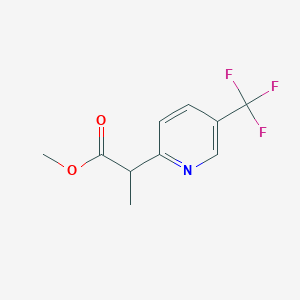
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is a chemical compound with the CAS Number: 2122048-41-1 . It has a molecular weight of 233.19 . The IUPAC name for this compound is methyl 2- (5- (trifluoromethyl)pyridin-2-yl)propanoate . The InChI code for this compound is 1S/C10H10F3NO2/c1-6 (9 (15)16-2)8-4-3-7 (5-14-8)10 (11,12)13/h3-6H,1-2H3 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” can be represented by the InChI code 1S/C10H10F3NO2/c1-6 (9 (15)16-2)8-4-3-7 (5-14-8)10 (11,12)13/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Application in Agrochemical and Pharmaceutical Industries
Specific Scientific Field
Agrochemical and Pharmaceutical Industries
Summary of the Application
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Results or Outcomes
Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application as an Intermediate in Organic Synthesis
Specific Scientific Field
Organic Synthesis
Summary of the Application
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is used as an intermediate in organic synthesis . It is used in the synthesis of various organic compounds due to its unique structural features .
Methods of Application or Experimental Procedures
The compound is used as an intermediate in various organic reactions . The specific reactions and procedures would depend on the target compound being synthesized .
Results or Outcomes
The use of “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” as an intermediate has enabled the synthesis of various complex organic compounds .
Application in Crop Protection
Specific Scientific Field
Crop Protection
Summary of the Application
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is used in crop protection . It has been found that this compound can increase the nicotine content in tobacco, making it a strong candidate for use in crop protection .
Methods of Application or Experimental Procedures
The compound is applied to crops to increase their nicotine content . The specific application methods would depend on the type of crop and the desired nicotine content .
Results or Outcomes
Application of “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” led to a significant increase in the nicotine content of tobacco .
Application in Pest Control
Specific Scientific Field
Pest Control
Summary of the Application
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is used in pest control . The presence of fluorine and pyridine structure in this compound results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Methods of Application or Experimental Procedures
The compound is used in various pest control applications . The specific application methods would depend on the type of pest and the desired level of control .
Results or Outcomes
The use of “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” in pest control has shown superior results compared to traditional phenyl-containing insecticides .
Application in the Synthesis of Fluorinated Organic Chemicals
Specific Scientific Field
Organic Chemistry
Summary of the Application
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is used in the synthesis of fluorinated organic chemicals . The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application or Experimental Procedures
The compound is used in various synthesis methods to produce fluorinated organic chemicals . The specific reactions and procedures would depend on the target compound being synthesized .
Results or Outcomes
The use of “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” in the synthesis of fluorinated organic chemicals has contributed to the development of new compounds in various fields .
Application in the Production of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
Specific Scientific Field
Pharmaceutical Industry
Summary of the Application
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” is used in the production of CGRP receptor antagonists . These antagonists are used in the treatment of conditions such as migraines .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of CGRP receptor antagonists . The specific synthesis methods would depend on the target compound being produced .
Results or Outcomes
The use of “Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate” in the production of CGRP receptor antagonists has contributed to the development of new treatments for conditions such as migraines .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6(9(15)16-2)8-4-3-7(5-14-8)10(11,12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJJWPJNAVQFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)propanoate | |
CAS RN |
2122048-41-1 |
Source


|
| Record name | methyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

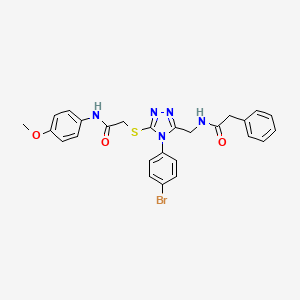
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)
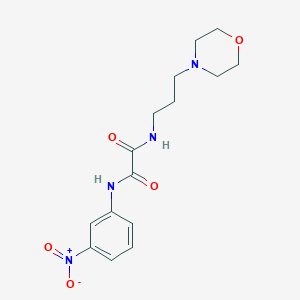
![(E)-2-(benzylamino)-3-((benzylimino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2723699.png)
![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)
![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)
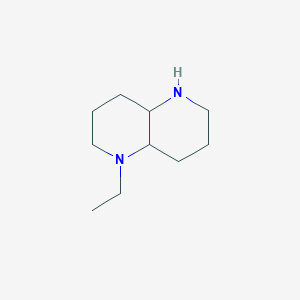
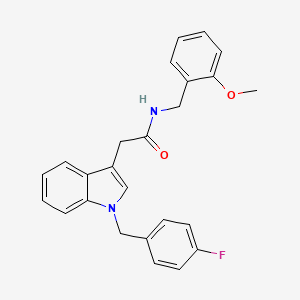
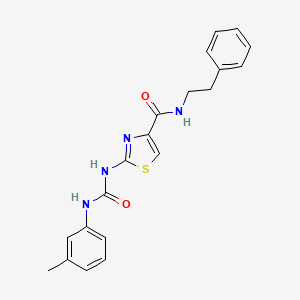
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)
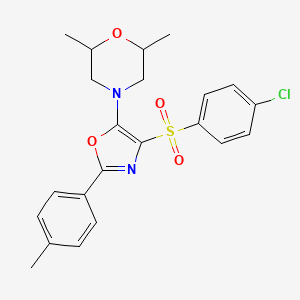
![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)
